molecular formula C19H20FNO2 B2923644 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide CAS No. 1448070-90-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2923644
M. Wt: 313.372
InChI Key: FAVDRAXSGWFZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants, products, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.


Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Research by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide, highlights its role as an intermediate in the synthesis of antimalarial drugs. The study focused on chemoselective monoacetylation using immobilized lipase, showcasing the compound's significance in facilitating selective reactions, essential for developing specific drug molecules with high purity and efficacy (Magadum & Yadav, 2018).

Structural Aspects in Material Science

Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, showing how such compounds' structures can lead to various physical properties like gel formation and fluorescence. This type of research is crucial for developing new materials with specific optical properties, which can be applied in sensors, organic light-emitting diodes (OLEDs), and other technologies (Karmakar, Sarma, & Baruah, 2007).

Metabolism Studies for Drug Safety

Studies on the metabolism of drugs similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide, such as flutamide, reveal the importance of understanding how drugs are metabolized in the body. These investigations can uncover potential metabolites that may contribute to efficacy or toxicity, guiding safer drug design and usage (Goda et al., 2006).

Environmental Impact and Toxicology

Research on the environmental presence and impact of pharmaceuticals, such as paracetamol (closely related in function to acetamide derivatives), provides insights into the ecotoxicological effects of these compounds. Studies like those conducted by Parolini et al. (2010) on the zebra mussel demonstrate the significance of evaluating pharmaceuticals' environmental impact, contributing to more sustainable practices and regulations (Parolini, Binelli, Cogni, & Provini, 2010).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions or applications of the compound.


Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-10-6-14(7-11-17)12-18(22)21-13-19(23,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,23H,8-9,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDRAXSGWFZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.